molecular formula C14H7ClFNO2 B6400654 2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1261991-77-8

2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6400654
CAS RN: 1261991-77-8
M. Wt: 275.66 g/mol
InChI Key: NTTHWLKRDAELFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% (CFPA) is an organic compound belonging to the class of benzoic acids. It is a white, crystalline solid that is soluble in water and other polar solvents. CFPA has a variety of applications in the scientific and industrial fields due to its versatile properties. It is used as a reagent for the synthesis of various compounds, as a catalyst, and as a reactant in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, CFPA has been found to have a number of biochemical and physiological effects, making it a valuable tool for research and development.

Scientific Research Applications

2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% has a variety of applications in the scientific and industrial fields. It has been used as a reagent for the synthesis of various compounds, as a catalyst, and as a reactant in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% has been found to have a number of biochemical and physiological effects, making it a valuable tool for research and development.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidases, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an inhibitor of certain transporters, such as the dopamine transporter, which is involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes and transporters, as well as modulate the expression of certain genes. In addition, it has been found to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% in laboratory experiments are its low cost, availability, and ease of use. It is also relatively stable and can be stored at room temperature for extended periods of time without significant degradation. The main limitation of 2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% is its relatively low solubility, which may limit its use in certain applications.

Future Directions

The potential applications of 2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% are numerous and are likely to expand as more research is conducted. Some of the potential future directions for 2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% include its use in the development of new catalysts and reagents, as well as its use as a drug delivery system or as a tool for studying biochemical and physiological processes. In addition, further research is needed to better understand the mechanism of action of 2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% and to identify its potential therapeutic uses.

Synthesis Methods

The synthesis of 2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% is typically achieved through the reaction of chloroform and 5-cyano-2-fluorophenol in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated by crystallization. The yield of the reaction can be improved by the addition of an excess of the chloroform reactant. The reaction is typically carried out in a round bottom flask equipped with a condenser and a stirrer.

properties

IUPAC Name

2-chloro-5-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-12-3-2-9(6-11(12)14(18)19)10-5-8(7-17)1-4-13(10)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHWLKRDAELFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689814
Record name 4-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-77-8
Record name 4-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.